N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:
N-1 Benzylation: The initial step involves the benzylation of a pyrazolo[3,4-b]pyridine derivative to introduce the 2-fluorobenzyl group.
Cyclization: This is followed by cyclization reactions to form the pyrazolo[3,4-b]pyridine core structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a TRK inhibitor, which is relevant in cancer research.
Industry: The compound can be used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tropomyosin receptor kinases (TRKs). TRKs are involved in the proliferation, differentiation, and survival of cells. By inhibiting these kinases, the compound can disrupt these processes, leading to the inhibition of cancer cell growth . The molecular targets include the kinase domains of TRKA, TRKB, and TRKC, and the pathways involved include Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
Uniqueness
N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities. Its ability to selectively inhibit TRKs with high potency makes it a valuable compound in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17FN6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17FN6O/c1-12-9-14(15-10-21-25(2)18(15)22-12)19(27)23-17-7-8-26(24-17)11-13-5-3-4-6-16(13)20/h3-10H,11H2,1-2H3,(H,23,24,27) |
InChI Key |
YNEIMXJDBCLQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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